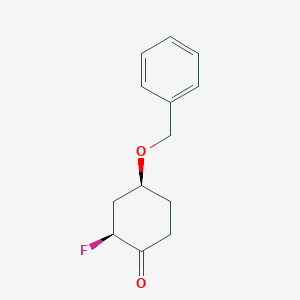
1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
The compound is a derivative of indazole and pyrrole, both of which are aromatic heterocyclic organic compounds. Indazoles are used in a wide range of applications, including pharmaceuticals, dyes, and organic light-emitting diodes . Pyrroles are also found in many important natural products, such as heme .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of an indazole ring attached to a pyrrole ring. The exact structure would depend on the positions of the various substituents .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, we can infer that it might be a solid at room temperature, and it might be soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Glycolic Acid Oxidase Inhibition
One application of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione derivatives is as inhibitors of glycolic acid oxidase (GAO). A study demonstrated that derivatives with large lipophilic 4-substituents are potent, competitive inhibitors of GAO in vitro. This research highlights the chemical's potential in influencing the metabolic pathways involving glycolic acid (Rooney et al., 1983).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors demonstrate potential for industrial applications, particularly in the protection of metal surfaces (Zarrouk et al., 2015).
Coordination Chemistry
1H-pyrrole-2,5-dione-based ligands have been utilized in the synthesis of Cu(I) and Zn(II) complexes. These studies provide insights into the coordination chemistry and potential applications of these compounds in materials science and catalysis (Urdaneta et al., 2015).
Spiro Heterocyclization
The compound has been involved in spiro heterocyclization reactions, forming complex molecular structures. This research points towards its use in creating novel organic compounds with potential applications in pharmaceuticals and materials science (Salnikova et al., 2019).
Polymerization
The molecule has been utilized in polymerization reactions. For example, 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole was used to create novel polymers, indicating its role in the development of new polymeric materials (Mallakpour et al., 1998).
Antibacterial Activity
Derivatives of 1H-pyrrole-2,5-dione have been studied for their antibacterial activity, suggesting their potential in the development of new antibacterial agents (El-Emarya & El-Adasy, 2006).
Photochromic Properties
Novel asymmetric dihetarylethenes derived from N-isopropylindole and thiophene, including 1-alkyl/aryl-3-(1-isopropyl-5-methoxy-2-methyl-1H-indol-3-yl)-4-(3-thienyl)-1H-pyrrole-2,5-diones, exhibit photochromism in solutions. This highlights its potential application in materials science, particularly in the development of photoresponsive materials (Makarova et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-methylindazol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-14-9-5-3-2-4-8(9)12(13-14)15-10(16)6-7-11(15)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOOPAJESSJFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225138 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1440535-46-5 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




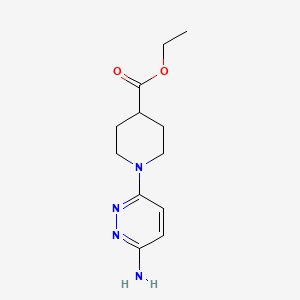
![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)
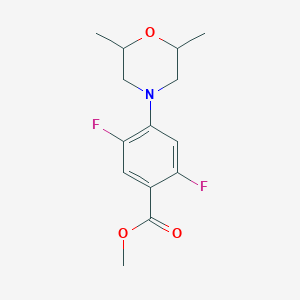
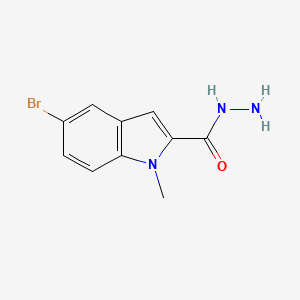
![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)
![[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1408335.png)

amine](/img/structure/B1408337.png)
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)
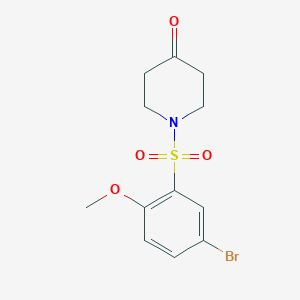
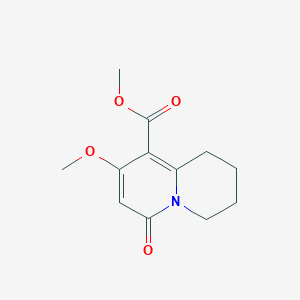
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)
